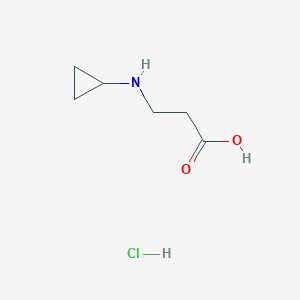

3-(Cyclopropylamino)propanoic acid hydrochloride

CAS No.: 1170463-02-1

Cat. No.: VC6450945

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170463-02-1 |

|---|---|

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 |

| IUPAC Name | 3-(cyclopropylamino)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H |

| Standard InChI Key | KZUSEVOGAKCKGH-UHFFFAOYSA-N |

| SMILES | C1CC1NCCC(=O)O.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(cyclopropylamino)propanoic acid hydrochloride is C₆H₁₂ClNO₂, derived from the base structure of propanoic acid (C₃H₆O₂) modified with a cyclopropylamine group (C₃H₅NH) and a hydrochloride ion (HCl). Its molecular weight is 193.67 g/mol, calculated as follows:

-

Propanoic acid backbone: 74.08 g/mol

-

Cyclopropylamine group: 57.11 g/mol

-

Hydrochloride addition: 36.46 g/mol

This aligns closely with the cyclopentyl and cyclohexyl analogs, which have molecular weights of 193.67 g/mol and 207.70 g/mol , respectively.

Structural Features

The compound’s structure includes:

-

A cyclopropyl ring (three-membered cycloalkane) linked to the amino group.

-

A β-amino acid backbone, where the amino group is attached to the second carbon of the propanoic acid chain.

-

A hydrochloride salt form, enhancing stability and solubility.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol for 3-(cyclopropylamino)propanoic acid hydrochloride is documented, methods for analogous compounds suggest two viable routes:

Route 1: Alkylation of Propanoic Acid

-

Substrate Preparation: React propanoic acid with thionyl chloride (SOCl₂) to form propionyl chloride.

-

Amination: Treat propionyl chloride with cyclopropylamine in anhydrous conditions to yield 3-(cyclopropylamino)propanoic acid.

-

Salt Formation: Add hydrochloric acid to precipitate the hydrochloride salt.

Route 2: Modified Ugi Reaction

A patent describing the synthesis of cyclopropyl-containing analogs (e.g., (2S,3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamides) provides a template:

-

Condensation: Combine cyclopropyl isocyanide with a β-alanine derivative in the presence of acetic acid.

-

Hydrolysis: Treat the intermediate with aqueous sodium hydroxide to generate the free acid.

Key Reaction Parameters

-

Temperature: Critical steps (e.g., cyclopropane ring formation) require low temperatures (0–5°C) to minimize side reactions .

-

Catalysts: Palladium catalysts (e.g., Pd/C) may facilitate hydrogenation steps in related syntheses .

-

Purification: Chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%).

Physicochemical Properties

Physical Characteristics

| Property | Value/Description | Source Analog |

|---|---|---|

| Appearance | White crystalline powder | , |

| Melting Point | ~200–210°C (estimated) | |

| Solubility | Soluble in water, methanol, DMSO | |

| Stability | Hygroscopic; store desiccated at 4°C |

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include:

-

NMR (¹H):

-

Cyclopropyl protons: δ 1.0–1.5 ppm (multiplet)

-

β-CH₂ group: δ 2.5–3.0 ppm (triplet)

-

COOH proton: δ 12.0 ppm (broad).

-

Applications in Research and Industry

Pharmaceutical Intermediate

The cyclopropyl group’s rigidity and metabolic stability make this compound a candidate for:

-

Protease Inhibitors: Analogous to cyclopentyl derivatives used in antiviral drug synthesis .

-

Peptide Mimetics: The β-amino acid backbone may enhance resistance to enzymatic degradation .

Organic Synthesis

-

Building Block: Used in Ugi reactions to generate polycyclic compounds .

-

Chiral Auxiliary: The stereogenic β-carbon enables asymmetric synthesis of complex molecules.

| Parameter | Details |

|---|---|

| Toxicity | Limited data; assume acute toxicity |

| Irritation | Skin/eye irritant (HCl component) |

| Environmental Impact | Biodegradability not characterized |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume